molecular formula C6H12O4 B13122732 Tert-butyl 2-oxoacetate hydrate

Tert-butyl 2-oxoacetate hydrate

Cat. No.: B13122732
M. Wt: 148.16 g/mol
InChI Key: PYKYQLRSHLIABH-UHFFFAOYSA-N
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Description

Tert-butyl 2-oxoacetate hydrate is an organic compound with the molecular formula C6H10O3. It is a derivative of acetic acid and is commonly used in organic synthesis. The compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 2-oxoacetate hydrate can be synthesized through several methods. One common method involves the esterification of glyoxylic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production. The compound is usually stored under inert conditions to prevent decomposition.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxoacetate hydrate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tert-butyl glyoxylate.

    Reduction: Reduction reactions can convert it into tert-butyl glycolate.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines and alcohols are used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

    Oxidation: Tert-butyl glyoxylate

    Reduction: Tert-butyl glycolate

    Substitution: Various tert-butyl esters and amides

Scientific Research Applications

Tert-butyl 2-oxoacetate hydrate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as an intermediate in the synthesis of drugs and bioactive compounds.

    Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-oxoacetate hydrate involves its reactivity as an electrophile. The compound can undergo nucleophilic attack by various nucleophiles, leading to the formation of new chemical bonds. This reactivity is due to the presence of the carbonyl group, which makes the compound susceptible to nucleophilic addition and substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl glyoxylate
  • Tert-butyl glycolate
  • Tert-butyl acetate

Uniqueness

Tert-butyl 2-oxoacetate hydrate is unique due to its specific reactivity and versatility in chemical synthesis. Unlike other similar compounds, it can undergo a wide range of reactions, making it a valuable intermediate in the synthesis of various complex molecules. Its stability and ease of handling also contribute to its widespread use in research and industry.

Properties

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

tert-butyl 2-oxoacetate;hydrate

InChI

InChI=1S/C6H10O3.H2O/c1-6(2,3)9-5(8)4-7;/h4H,1-3H3;1H2

InChI Key

PYKYQLRSHLIABH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C=O.O

Origin of Product

United States

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